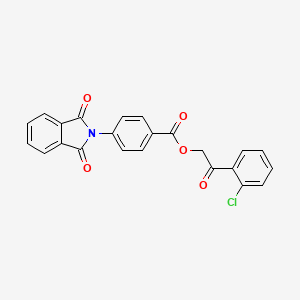![molecular formula C19H18N2O6S B3529809 dimethyl 5-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3529809.png)
dimethyl 5-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)isophthalate
Vue d'ensemble
Description
Dimethyl 5-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBCO-PEG4-Maleimide and is used as a crosslinking agent in bioconjugation reactions.
Mécanisme D'action
DBCO-PEG4-Maleimide reacts with thiol groups present in biomolecules to form a covalent bond. This reaction occurs through a Michael addition reaction, where the thiol group attacks the maleimide group of DBCO-PEG4-Maleimide, resulting in the formation of a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for bioconjugation reactions.
Biochemical and Physiological Effects:
DBCO-PEG4-Maleimide is a non-toxic compound and does not have any significant biochemical or physiological effects. However, the conjugation of this compound with biomolecules can alter their biochemical and physiological properties, making them suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBCO-PEG4-Maleimide in lab experiments is its high specificity for thiol groups, which ensures the formation of stable conjugates. This compound also reacts under mild conditions, which minimizes the denaturation of biomolecules. However, the use of DBCO-PEG4-Maleimide requires the presence of thiol groups in biomolecules, which limits its application to thiol-containing biomolecules.
Orientations Futures
There are numerous future directions for the use of DBCO-PEG4-Maleimide in scientific research. One of the potential applications is in the development of targeted drug delivery systems, where DBCO-PEG4-Maleimide can be used to conjugate drugs with specific biomolecules for targeted delivery. This compound can also be used in the development of biosensors for the detection of various biomolecules. Additionally, the use of DBCO-PEG4-Maleimide can be extended to non-thiol-containing biomolecules through the use of alternative crosslinking agents.
In conclusion, DBCO-PEG4-Maleimide is a highly specific and versatile compound that has numerous applications in scientific research. Its potential applications in bioconjugation, drug delivery, and biosensing make it a promising compound for future research.
Applications De Recherche Scientifique
DBCO-PEG4-Maleimide has numerous applications in scientific research, particularly in the field of bioconjugation. It is used as a crosslinking agent to conjugate biomolecules such as proteins, peptides, and antibodies with other molecules such as fluorescent dyes, nanoparticles, and drugs. This compound is also used in the development of biosensors, drug delivery systems, and imaging agents.
Propriétés
IUPAC Name |
dimethyl 5-(1,3-benzodioxol-5-ylmethylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-24-17(22)12-6-13(18(23)25-2)8-14(7-12)21-19(28)20-9-11-3-4-15-16(5-11)27-10-26-15/h3-8H,9-10H2,1-2H3,(H2,20,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHMPNPXVGWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3529727.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B3529733.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B3529737.png)

![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B3529757.png)
![4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3529758.png)


![3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3529784.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3529788.png)
![N-[1-(3,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3529792.png)

![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3529802.png)
![N-(4-fluorophenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3529820.png)